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Compound of Interest

Compound Name: OD38

Cat. No.: B609713 Get Quote

A Note on Terminology: Initial searches for "OD38" in the context of neuroscience did not yield

a specific molecule. It is highly probable that this was a typographical error for CD38, a well-

researched transmembrane glycoprotein with significant roles in neuroinflammation and

neurodegeneration. The following application notes and protocols are therefore focused on

CD38.

Introduction
CD38, also known as cyclic ADP-ribose hydrolase, is a multifunctional ectoenzyme expressed

on the surface of various immune and neuronal cells, including microglia and astrocytes in the

central nervous system (CNS). It plays a crucial role in regulating intracellular calcium signaling

and NAD+ (Nicotinamide Adenine Dinucleotide) metabolism. In the brain, CD38 is implicated in

processes of neuroinflammation and neurodegeneration, making it a molecule of significant

interest for researchers in neuroscience and drug development for neurodegenerative diseases

like Alzheimer's disease.

CD38 has two primary enzymatic activities:

ADP-ribosyl cyclase activity: It catalyzes the synthesis of cyclic ADP-ribose (cADPR) from

NAD+. cADPR is a potent second messenger that mobilizes intracellular calcium from the

endoplasmic reticulum by activating ryanodine receptors (RyRs).[1][2][3][4]

NAD+ glycohydrolase (NADase) activity: It hydrolyzes NAD+ to ADP-ribose and

nicotinamide. This activity makes CD38 a major consumer of cellular NAD+, a critical
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coenzyme for numerous cellular processes, including energy metabolism and the activity of

sirtuins and PARPs, which are involved in DNA repair and cell survival.

Elevated CD38 expression is associated with aging and neuroinflammatory conditions. By

depleting NAD+ and altering calcium homeostasis, CD38 contributes to mitochondrial

dysfunction, oxidative stress, and neuronal damage.[5] Therefore, targeting CD38 with

inhibitors is a promising therapeutic strategy to mitigate neuroinflammation and its detrimental

consequences.

Applications in Neuroscience Research
Investigating Neuroinflammation
CD38 is a key player in neuroinflammation, primarily through its activity in microglia and

astrocytes. Upregulation of CD38 in these glial cells is observed in response to inflammatory

stimuli like lipopolysaccharide (LPS). This leads to increased production of pro-inflammatory

cytokines and chemokines.

Studying Microglial and Astrocytic Activation: The role of CD38 in glial activation can be

investigated using in vitro and in vivo models. This involves stimulating primary microglia or

astrocytes with LPS and measuring markers of activation, or using animal models of

neuroinflammation.

Evaluating Anti-inflammatory Compounds: CD38 can be used as a target to screen for novel

anti-inflammatory drugs. The efficacy of potential inhibitors can be assessed by measuring

their ability to reduce CD38 activity and downstream inflammatory responses in neuronal cell

cultures and animal models.

Research in Neurodegenerative Diseases
Given its role in neuroinflammation and NAD+ depletion, both of which are central to the

pathophysiology of neurodegenerative diseases, CD38 is a critical target of study in conditions

like Alzheimer's disease and Parkinson's disease.

Alzheimer's Disease (AD) Research: Studies have shown that CD38 expression is elevated

in the brains of AD patients and animal models. CD38 contributes to Aβ plaque-associated
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microgliosis and cognitive decline. Inhibiting CD38 has been shown to reduce Aβ pathology

and improve cognitive function in AD mouse models.

Target for Therapeutic Intervention: CD38 inhibitors are being investigated as potential

therapeutics to halt or slow the progression of neurodegenerative diseases by restoring

NAD+ levels and reducing neuroinflammation.

Studying NAD+ Metabolism in the Brain
CD38 is a primary regulator of NAD+ levels in the brain. Understanding the role of CD38 in

NAD+ homeostasis is crucial for developing strategies to combat age-related cognitive decline

and neurodegenerative diseases.

Investigating the CD38-NAD+ Axis: Research in this area focuses on how CD38 expression

and activity change with age and in disease states, and how these changes impact neuronal

function and survival.

Developing NAD+-restoring Therapies: By inhibiting CD38, researchers aim to increase

NAD+ levels in the brain, which can enhance the activity of protective enzymes like sirtuins

and improve mitochondrial function, thereby promoting neuronal health.[6]

Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the role of CD38 in

neuroscience research.

Table 1: Effect of CD38 Knockout on NAD+ Levels and Neuroinflammation in Mouse Brain
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Parameter
Wild-Type (WT)
Mice

CD38
Knockout (KO)
Mice

Fold Change
(KO vs. WT)

Reference

Brain NAD+

Levels

NAD+ (nmol/mg

protein)
~0.5 - 0.7 ~5.0 - 7.0 ~10-fold increase [3]

Post-ischemic

Inflammation

CD3+ T-cells

(cells/hemispher

e)

1275 ± 215 638 ± 127 ~50% decrease [7]

Macrophages

(cells/hemispher

e)

29782 ± 8196 5200 ± 2541 ~82% decrease [7]

MCP-1 (pg/mg

protein)
~400 ~200 ~50% decrease [7]

Table 2: Effect of CD38 Inhibition/Knockdown on Microglial Activation and Cytokine Production
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Condition IL-1β Level IL-6 Level TNF-α Level Reference

LPS-stimulated

Microglia

Control Baseline Baseline Baseline [8]

CD38 deficiency Attenuated
Lower

expression

Lower

expression
[8]

cADPR

antagonist
Reduced Reduced Reduced [8]

CD38 Inhibitor

(78c) on T-cells

Gag-stimulated Increased - Increased [9]

Gag-stimulated +

78c

Significantly

dropped
-

Significantly

dropped
[9]

Experimental Protocols
Protocol 1: In Vitro CD38 Enzymatic Activity Assay in
Brain Tissue
This protocol describes a fluorescence-based method to measure the NADase activity of CD38

in brain tissue homogenates.

Materials:

Brain tissue

CD38 Lysis Buffer (e.g., from Abcam ab284540)

CD38 Assay Buffer (e.g., from Abcam ab284540)

CD38 Substrate (e.g., ε-NAD)

96-well white plate with a flat bottom
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Fluorometric microplate reader (Ex/Em = 300/410 nm)

Homogenizer

Centrifuge

Procedure:

Sample Preparation:

Homogenize 10-25 mg of brain tissue in 200-250 µL of ice-cold CD38 Lysis Buffer.

Centrifuge the homogenate at 10,000-14,000 x g for 10 minutes at 4°C.

Collect the supernatant, which contains the cell lysate, and keep it on ice.

Assay Reaction:

Add 1-50 µL of the sample supernatant to the wells of a 96-well plate.

Adjust the volume in each well to 50 µL with CD38 Assay Buffer.

Prepare a "Blank Control" well containing only 50 µL of CD38 Assay Buffer.

Prepare a "Substrate Mix" according to the manufacturer's instructions (e.g., by

reconstituting the CD38 substrate in the assay buffer).

Add 50 µL of the Substrate Mix to each well (Sample and Blank Control). The total

reaction volume should be 100 µL.

Measurement:

Immediately place the plate in a microplate reader pre-heated to 37°C.

Measure the fluorescence at Ex/Em = 300/410 nm in kinetic mode for 30-60 minutes.

Data Analysis:

Choose two time points (T1 and T2) in the linear range of the fluorescence curve.
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Calculate the change in fluorescence (ΔF = F2 - F1) for each sample and the blank

control.

Subtract the ΔF of the blank control from the ΔF of the samples.

The CD38 activity can be calculated based on a standard curve prepared with a known

concentration of the fluorescent product.

Protocol 2: siRNA-mediated Knockdown of CD38 in
Primary Microglia
This protocol outlines a general procedure for knocking down CD38 expression in primary

microglial cells using small interfering RNA (siRNA).

Materials:

Primary microglia culture

CD38-specific siRNA and non-targeting control siRNA

Transfection reagent suitable for primary microglia (e.g., Glial-Mag from OZ Biosciences)

Opti-MEM or other serum-free medium

Microglia culture medium

6-well plates

Reagents for qPCR or Western blotting for validation

Procedure:

Cell Seeding:

Seed primary microglia in 6-well plates at a density that will result in 50-70% confluency at

the time of transfection.

siRNA-Transfection Reagent Complex Formation:
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For each well, dilute the CD38 siRNA or control siRNA in a serum-free medium like Opti-

MEM to the desired final concentration (e.g., 20-50 nM).

In a separate tube, dilute the transfection reagent in the same serum-free medium

according to the manufacturer's protocol.

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate

at room temperature for 15-20 minutes to allow the formation of siRNA-transfection

reagent complexes.

Transfection:

Add the siRNA-transfection reagent complexes dropwise to the microglia culture.

Gently rock the plate to ensure even distribution.

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time

should be determined empirically.

Validation of Knockdown:

After the incubation period, harvest the cells.

Isolate RNA or protein from the cell lysates.

Perform quantitative real-time PCR (qPCR) to measure CD38 mRNA levels or Western

blotting to measure CD38 protein levels to confirm the knockdown efficiency compared to

the non-targeting control.

Protocol 3: In Vivo Administration of a CD38 Inhibitor in
a Mouse Model of Neuroinflammation
This protocol provides a general framework for administering a CD38 inhibitor to mice in a

lipopolysaccharide (LPS)-induced neuroinflammation model.

Materials:

Mice (e.g., C57BL/6)
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CD38 inhibitor (e.g., 78c)

Vehicle for the inhibitor (e.g., DMSO, saline)

Lipopolysaccharide (LPS) from E. coli

Sterile saline

Anesthesia (e.g., isoflurane)

Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections

Hamilton syringes

Procedure:

Animal Acclimation and Grouping:

Acclimate mice to the housing conditions for at least one week before the experiment.

Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS,

Inhibitor + LPS).

Inhibitor Administration:

Prepare the CD38 inhibitor solution in the appropriate vehicle at the desired concentration.

Administer the inhibitor or vehicle to the mice via the chosen route (e.g., intraperitoneal

injection, oral gavage). The dosing regimen (e.g., daily for 7 days) should be based on

previous studies or pilot experiments.

Induction of Neuroinflammation:

Anesthetize the mice.

Using a stereotaxic apparatus, perform an intracerebroventricular (i.c.v.) injection of LPS

(e.g., 5 µg in 2 µL of sterile saline) into the lateral ventricle. The control group will receive

an i.c.v. injection of sterile saline.
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Endpoint Analysis:

At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice.

Collect brain tissue for analysis.

Perform assays to assess neuroinflammation, such as:

qPCR or ELISA: to measure the expression of pro-inflammatory cytokines (e.g., TNF-α,

IL-1β, IL-6) in brain homogenates.

Immunohistochemistry: to visualize and quantify microglial and astrocytic activation

(e.g., using Iba1 and GFAP antibodies).

NAD+ measurement assays: to determine the effect of the inhibitor on brain NAD+

levels.
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Caption: CD38-mediated NAD+ depletion in microglia, leading to neuroinflammation.

CD38-cADPR Calcium Signaling in Neurons
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Caption: CD38-cADPR pathway for intracellular calcium release in neurons.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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References

1. mdpi.com [mdpi.com]

2. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b609713?utm_src=pdf-body-img
https://www.benchchem.com/product/b609713?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/23/8/4306
https://www.researchgate.net/figure/The-CD38-cADPR-NAADP-signaling-pathway-Type-III-CD38-present-in-the-ER-and-plasma_fig4_336951493
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. encyclopedia.pub [encyclopedia.pub]

4. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling
pathway - PMC [pmc.ncbi.nlm.nih.gov]

5. CD38 in Neurodegeneration and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

6. The Role of NAD+ in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

7. CD38 Exacerbates Focal Cytokine Production, Postischemic Inflammation and Brain
Injury after Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

8. Dual Role of CD38 in Microglial Activation and Activation-induced Cell Death - PMC
[pmc.ncbi.nlm.nih.gov]

9. youtube.com [youtube.com]

To cite this document: BenchChem. [Application Notes and Protocols for CD38 in
Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b609713#applications-of-od38-in-neuroscience-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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